molecular formula C20H20N2O11P2 B13819174 Fluorescein diphosphate diammonium salt*

Fluorescein diphosphate diammonium salt*

Cat. No.: B13819174
M. Wt: 526.3 g/mol
InChI Key: JLNRRVFZXPVFIZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fluorescein diphosphate diammonium salt involves the phosphorylation of fluorescein. The process typically includes the reaction of fluorescein with phosphorus oxychloride (POCl3) in the presence of a base, followed by the addition of ammonium hydroxide to form the diammonium salt .

Industrial Production Methods

Industrial production methods for fluorescein diphosphate diammonium salt are similar to laboratory synthesis but are scaled up to meet commercial demand. The process involves stringent control of reaction conditions to ensure high purity and yield. The product is then purified through crystallization or chromatography techniques .

Mechanism of Action

The mechanism of action of fluorescein diphosphate diammonium salt involves its hydrolysis by alkaline phosphatases. The enzyme catalyzes the removal of phosphate groups, resulting in the formation of fluorescein, which emits fluorescence. This fluorescence can be measured to quantify enzyme activity or other biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fluorescein diphosphate diammonium salt is unique due to its high fluorescence yield and sensitivity, making it an excellent choice for detecting low levels of phosphatase activity. Its excitation/emission properties are well-suited for use with common fluorescence detection equipment .

Properties

Molecular Formula

C20H20N2O11P2

Molecular Weight

526.3 g/mol

IUPAC Name

diazanium;[(6'-hydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl)oxy-oxidophosphoryl] hydrogen phosphate

InChI

InChI=1S/C20H14O11P2.2H3N/c21-11-5-7-15-17(9-11)28-18-10-12(30-33(26,27)31-32(23,24)25)6-8-16(18)20(15)14-4-2-1-3-13(14)19(22)29-20;;/h1-10,21H,(H,26,27)(H2,23,24,25);2*1H3

InChI Key

JLNRRVFZXPVFIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)OP(=O)([O-])OP(=O)(O)[O-].[NH4+].[NH4+]

Origin of Product

United States

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